N'-(2-cyanoacetyl)benzohydrazide is an organic compound characterized by the presence of both a benzohydrazide structure and a cyanoacetyl functional group. This compound is of interest in various fields of research, particularly in medicinal chemistry, due to its potential biological activities and applications in drug development.
This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazine functional group (–NH–NH–) connected to a carbonyl group. N'-(2-cyanoacetyl)benzohydrazide specifically falls under the category of benzohydrazides, which are derivatives of hydrazine and aromatic carbonyl compounds.
The synthesis of N'-(2-cyanoacetyl)benzohydrazide typically involves the reaction between benzohydrazide and 2-cyanoacetyl derivatives. The general procedure includes:
The reaction typically yields N'-(2-cyanoacetyl)benzohydrazide in moderate to high yields, depending on the specific conditions employed (e.g., temperature, time, and concentration). Characterization of the synthesized compound is performed using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry.
The molecular structure of N'-(2-cyanoacetyl)benzohydrazide features a benzene ring attached to a hydrazine moiety, which is further connected to a cyanoacetyl group. The general formula can be represented as CHNO.
N'-(2-cyanoacetyl)benzohydrazide can participate in various chemical reactions due to its functional groups:
The reactivity of N'-(2-cyanoacetyl)benzohydrazide can be attributed to the electrophilic nature of its carbonyl group and the nucleophilic properties of its hydrazine nitrogen atoms.
The mechanism by which N'-(2-cyanoacetyl)benzohydrazide exerts biological activity involves several steps:
Studies indicate that derivatives of benzohydrazides exhibit various pharmacological activities including antibacterial, antifungal, and anticancer properties .
N'-(2-cyanoacetyl)benzohydrazide has potential applications in:
Regioselective condensation between benzohydrazides and cyanoacetate derivatives provides a precise route to N'-(2-cyanoacetyl)benzohydrazide. This reaction exploits the electrophilic character of the cyanoacetyl carbonyl carbon and the nucleophilicity of the terminal hydrazine nitrogen. Key studies demonstrate that electron-withdrawing substituents (e.g., –NO₂, –CN) on the benzohydrazide aromatic ring accelerate condensation kinetics by 2.3-fold compared to electron-donating groups (e.g., –OCH₃), as quantified by reaction rate constants k = 0.42 min⁻¹ vs. 0.18 min⁻¹ [9]. Solvent selection critically influences regioselectivity: Ethanol achieves >90% hydrazone formation at 78°C within 2 hours, while dimethylformamide promotes competitive N-acylation side products [6] [9].
Spectral validation of hydrazone connectivity relies on ¹H-NMR hydrazinic NH signals at δ = 10.38–10.42 ppm and IR carbonyl stretches at 1,678 cm⁻¹. X-ray crystallography confirms E-configuration around the C=N bond, with a characteristic N–N bond length of 1.364 Å [6]. Recent advances employ cascade cyclocondensation; treatment with dimedone (5,5-dimethyl-1,3-cyclohexanedione) yields fused pyrazole-hydrazone hybrids via nucleophilic addition-elimination at the cyano group (Scheme 1) [6].
Table 1: Optimization of Regioselective Hydrazone Formation
Benzohydrazide Substituent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
4-NO₂ | Ethanol | 78 | 1.5 | 95 |
4-OCH₃ | Ethanol | 78 | 3.0 | 88 |
3-Cl | Dimethylformamide | 110 | 1.0 | 72* |
Unsubstituted | Tetrahydrofuran | 65 | 4.0 | 68 |
Note: Dimethylformamide yields 28% N-acylation byproduct [6] [9].
Mechanochemical synthesis via ball milling eliminates solvent waste while enhancing reaction efficiency for N'-(2-cyanoacetyl)benzohydrazide derivatives. Zinc oxide nanoparticles (ZnO-NPs) serve as recyclable catalysts under solvent-free conditions, achieving quantitative yields within 15–30 minutes through high-energy impact [7]. The process involves milling benzohydrazide (1.0 equivalent) and ethyl cyanoacetate (1.05 equivalents) with 5 mol% ZnO-NPs at 25 Hz frequency. Catalyst recycling tests confirm consistent performance over five cycles (yields: 98% → 94%), attributed to the retention of hexagonal wurtzite crystal structure confirmed by PXRD [7].
Energy efficiency metrics reveal a 15-fold reduction in E-factor (0.12 vs. 2.1 for solution-phase synthesis) due to eliminated solvent purification and reduced reaction times [7]. Scale-up trials demonstrate linear yield conservation from 1 mmol to 100 mmol, underscoring industrial viability. Reaction kinetics follow a first-order model with k = 0.21 min⁻¹, significantly outpacing solution-phase methods (k = 0.07 min⁻¹) [7]. Co-milling with heterocyclic aldehydes (e.g., 2-pyridinecarboxaldehyde) directly yields hydrazone-functionalized azines through synchronous Knoevenagel-condensation [6].
Table 2: Ball-Milling Parameters and Sustainability Metrics
Parameter | Standard Conditions | Scaled Conditions (100 mmol) |
---|---|---|
Milling Frequency | 25 Hz | 20 Hz |
Time | 20 minutes | 45 minutes |
Catalyst Loading | 5 mol% ZnO-NPs | 5 mol% ZnO-NPs |
Yield | 98% | 95% |
E-Factor | 0.12 | 0.15 |
Energy Consumption | 0.8 kWh/mol | 0.9 kWh/mol |
Microwave irradiation enables rapid access to fused heterocycles from N'-(2-cyanoacetyl)benzohydrazide. The cyano and carbonyl groups undergo tandem nucleophilic additions with bifunctional reagents like 2-aminothiophenols or hydrazines. Under microwave conditions (100–120°C, 150 W), cyclocondensation with malononitrile yields 4,6-diaminopyridin-2-one derivatives in 12 minutes versus 8 hours conventionally (Table 3) [3] [6]. The reaction proceeds via Knoevenagel adduct formation, followed by intramolecular cyclization and aromatization.
Electron-deficient heteroaryl electrophiles exhibit enhanced reactivity: 2-Chloroquinoxaline achieves 95% conversion to triazoloquinoxalines at 120°C/10 minutes, while 2-bromopyridine requires 130°C/15 minutes for 88% yield [6]. Computational modeling (DFT-B3LYP/6-31G) reveals a decreased activation barrier (ΔG = 18.3 kcal/mol) under dielectric heating compared to thermal conditions (ΔG* = 24.1 kcal/mol) [3]. Solvent effects are pronounced; neat conditions afford higher regioselectivity than dimethylformamide due to suppressed oligomerization [6].
Table 3: Microwave Cyclocondensation with Heterocyclic Electrophiles
Electrophile | Conditions | Product | Yield (%) |
---|---|---|---|
Malononitrile | 150 W, 110°C, 12 min | 4,6-Diaminopyridin-2-one | 92 |
2-Aminothiophenol | 150 W, 100°C, 8 min | Benzothiazol-2-ylacetohydrazide | 89 |
2-Chloroquinoxaline | 200 W, 120°C, 10 min | Triazolo[4,3-a]quinoxaline | 95 |
Hydrazine hydrate | 100 W, 90°C, 15 min | 3-Aminopyrazole-4-carbohydrazide | 85 |
Asymmetric catalysis enables enantioselective transformations of N'-(2-cyanoacetyl)benzohydrazide into chiral building blocks. P-Stereogenic ligands like MaxPHOX (Figure 1) coordinate iridium(I) to induce asymmetry during hydrogenation. The catalyst reduces α,β-unsaturated hydrazones (e.g., Ar–CH=C–N–NH–C(=O)CH₂CN) to chiral hydrazines with up to 98% ee [5] [8]. Enantiocontrol originates from quadrant-selective substrate coordination to the metal center, as validated by X-ray crystallography of Ir–MaxPHOX complexes [8].
Organocatalytic approaches utilize thiourea catalysts (e.g., Takemoto’s catalyst) for Michael additions. Cyanoacetate nucleophiles add to hydrazone-derived enones with 90% ee and >19:1 diastereoselectivity [5]. Kinetic resolution using Candida antarctica lipase B achieves E = 42 for ester hydrolysis of racemic hydrazides, though enantioselectivity remains moderate (74% ee) [5]. Computational insights (MD simulations) reveal that enantioselectivity in thiourea catalysis stems from hydrogen-bonding between the catalyst’s thiourea moiety and the cyano group (bond distance: 2.1 Å), rigidifying the transition state [5].
Table 4: Asymmetric Catalysis Approaches for Chiral Hydrazones
Catalyst System | Reaction | Enantiomeric Excess (% ee) | Application |
---|---|---|---|
Ir(I)-(S,S)-MaxPHOX | Enamide hydrogenation | 98 | β-Methyl chiral hydrazines |
Takemoto’s thiourea | Michael addition | 90 | α-Cyano succinimido hydrazones |
Candida antarctica lipase B | Kinetic resolution | 74 | (R)-Hydrazide esters |
Cu(II)-BOX complex | Hydrazone alkylation | 85 | Quaternary α-amino hydrazones |
Figure 1: MaxPHOX Ligand for Iridium-Catalyzed Asymmetric Hydrogenation
P(tBu)₂ / \ Ph₂P N \ / ʜᴀʀɪɴɢ-ᴘʜᴏx
Stereogenic phosphorus atoms (red) enforce chiral environment [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0